molecular formula C24H40O5 B1194298 Muricholic acid CAS No. 39016-49-4

Muricholic acid

Cat. No. B1194298
CAS RN: 39016-49-4
M. Wt: 408.6 g/mol
InChI Key: DKPMWHFRUGMUKF-JDDNAIEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Muricholic acid, also known as muricholate, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Muricholic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Muricholic acid has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, muricholic acid is primarily located in the membrane (predicted from logP) and cytoplasm.
Muricholic acids is a group of trihydroxy-5beta-cholanic acids that are the 6,7-diastereoisomers of 3alpha,6,7-trihydroxy-5beta-cholan-24-oic acid. It is a 3alpha-hydroxy steroid, a bile acid, a 6-hydroxy steroid, a 7-hydroxy steroid, a trihydroxy-5beta-cholanic acid and a C24-steroid.

Scientific Research Applications

1. Gallstone Prevention and Dissolution

Muricholic acid, specifically beta-muricholic acid, has been studied for its role in preventing and dissolving cholesterol gallstones. In experiments with C57L mice, beta-muricholic acid was found to be more effective than ursodeoxycholic acid (UDCA) in both preventing the formation of cholesterol gallstones and facilitating their dissolution. This effect is achieved through a reduction in biliary secretion rate, saturation index, and intestinal absorption of cholesterol, as well as inducing a phase boundary shift (Wang & Tazuma, 2002).

2. Metabolism and Bile Acid Composition

Studies on the metabolism of beta-muricholic acid in various animals, including hamsters and prairie dogs, reveal its extraction by the liver and secretion into bile. In prairie dogs, most beta-muricholic acid was present as the taurine conjugate in bile. These findings highlight the significance of beta-muricholic acid in bile acid metabolism and composition (Miki et al., 1993).

3. Obesity and Metabolic Health

Research indicates that muricholic acids (MCAs), including beta-muricholic acid, influence obesity and metabolic health. In a study involving Cyp2c-deficient mice, which lack MCAs, males were protected against high-fat diet-induced obesity and associated metabolic dysfunctions. However, these mice also showed increased liver damage, suggesting a complex role of MCAs in metabolism and liver health (Oteng et al., 2021).

4. Impact on Gut Microbiota

Muricholic acids, due to their hydrophilic nature, are linked with gut microbiome composition. In human studies, specific muricholic acids correlated inversely with body mass index and other markers of metabolic health. They were also associated with distinct gut microbial communities, primarily composed of Clostridia species, indicating a potential role in gut health and metabolism (Petersen et al., 2021).

5. Bacterial Degradation and Transformation

Beta-muricholic acid undergoes bacterial degradation and transformation in the gut. Studies in rats have shown that beta-muricholic acid is transformed into omega-muricholic acid by gut bacteria, highlighting the interaction between bile acids and intestinal microflora (Heijenoort et al., 1974).

6. Physicochemical Properties and Therapeutic Potential

Beta-muricholic acid has been evaluated for its physicochemical properties and therapeutic potential. Studies have found that it has a low solubility and poor ability to solubilize cholesterol, which may have implications for its use in the treatment of cholesterol gallstones and other conditions related to bile acid metabolism (Montet et al., 1987).

properties

CAS RN

39016-49-4

Product Name

Muricholic acid

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21?,22?,23-,24-/m1/s1

InChI Key

DKPMWHFRUGMUKF-JDDNAIEOSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Other CAS RN

39016-49-4

physical_description

Solid

synonyms

3 alpha,6 alpha,7 beta-trihydroxy-5 beta-cholanoic acid
3,6,7-trihydroxy-5-cholanoic acid
alpha-muricholic acid
beta-muricholic acid
hyocholic acid
muricholic acid
muricholic acid, (3alpha,5alpha,6alpha,7alpha)-isomer
muricholic acid, (3alpha,5beta,6alpha,7alpha)-isomer
muricholic acid, (3alpha,5beta,6alpha,7beta)-isomer
muricholic acid, (3alpha,5beta,6beta,7alpha)-isomer
muricholic acid, (3alpha,5beta,6beta,7beta)-isomer
muricholic acid, sodium salt
omega-muricholic acid
trihydroxy-5 alpha-cholanoic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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